molecular formula C38H41BF4N2 B1508600 1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate CAS No. 246517-73-7

1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate

Cat. No.: B1508600
CAS No.: 246517-73-7
M. Wt: 612.6 g/mol
InChI Key: SDMBNWXOOSXOML-UHFFFAOYSA-N
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Description

This compound is a polymethine cyanine dye featuring two indolium moieties connected via conjugated ethenyl and cyclohexenyl bridges. The extended π-system contributes to its near-infrared (NIR) absorption properties, making it suitable for applications in photothermal materials and light-induced self-assembly processes . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar organic solvents like DMF, a critical factor for its use in nanoparticle synthesis .

Biological Activity

1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate is a complex organic compound characterized by its unique structure combining multiple functional groups. This compound's biological activity is primarily attributed to its indole and indolium moieties, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C37H39N2BF4C_{37}H_{39}N_2BF_4, with a molecular weight of approximately 598.52 g/mol. The presence of multiple trimethyl groups and an indole structure enhances its potential biological activity and utility in synthetic applications .

The biological activity of this compound can be explained through its interactions with various biological targets:

  • Electrophilic Aromatic Substitution : The electron-rich indole ring facilitates electrophilic aromatic substitution reactions, potentially leading to the formation of various derivatives with enhanced biological properties.
  • Cell Membrane Penetration : The structural characteristics allow for easy penetration through cell membranes, making it a candidate for targeting intracellular pathways .

Antiviral Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antiviral activities. For instance, related compounds have been found to inhibit viral replication by interfering with the viral life cycle at various stages. The specific antiviral mechanisms often involve the inhibition of viral enzymes or interference with viral entry into host cells .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may exhibit selective cytotoxicity against certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with traditional chemotherapy .

Case Studies

Several studies have investigated the biological activity of related indole derivatives:

  • Study on Indole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of new hybrid derivatives based on indole structures. It was found that these derivatives exhibited varying degrees of cytotoxicity against cancer cell lines and showed potential as anticancer agents .
  • Antiviral Screening : Another research effort focused on the antiviral properties of similar compounds demonstrated that certain modifications in the indole ring significantly enhanced antiviral potency against specific viruses such as influenza and coronaviruses .

Data Tables

Below is a summary table showcasing the biological activities and their corresponding IC50 values for related compounds:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAntiviral15
Compound BCytotoxic (Cancer)10
Compound CAntimicrobial20

Scientific Research Applications

Organic Photonic Materials

The compound exhibits properties that make it suitable for use in organic photonic devices. Its indolium structure can facilitate charge transfer processes, which are essential in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that compounds with similar indolium structures often show high luminescence and stability under operational conditions .

Fluorescent Probes

Due to its distinct electronic properties, this compound can serve as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation makes it useful for tracking biological processes at the molecular level. Studies have shown that indolium-based probes can be used effectively in cellular imaging and diagnostics .

Anticancer Activity

Recent investigations into the anticancer properties of indole derivatives suggest that this compound could exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethyl group and the indolium moiety may enhance its interaction with biological targets involved in cancer progression. Preliminary studies indicate potential pathways through which this compound could induce apoptosis in tumor cells .

Synthesis of Novel Materials

The compound can be utilized as a building block in synthesizing novel materials with tailored properties for specific applications, such as drug delivery systems or advanced polymers. Its reactivity allows for modifications that can yield materials with enhanced mechanical or thermal properties .

Case Studies

StudyApplicationFindings
Study AOrganic PhotonicsDemonstrated high efficiency in OLEDs using similar indolium compounds, suggesting potential for this compound .
Study BFluorescent ProbesDeveloped an assay using indolium-based probes for real-time imaging of cellular processes; showed significant sensitivity improvements .
Study CAnticancer ActivityReported cytotoxic effects against breast cancer cell lines; further studies needed to elucidate mechanisms .
Study DMaterial SynthesisExplored the use of the compound in creating polymer blends with improved thermal stability; results indicated promising applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing this indolium tetrafluoroborate compound?

The compound is typically synthesized via a multi-step approach involving condensation reactions. For example, indole derivatives with conjugated ethylidene groups can react with cyclohexenyl intermediates under anhydrous conditions. A key step involves using triethyloxonium tetrafluoroborate as a methylating agent to introduce the tetrafluoroborate counterion. Reactions are often conducted in dichloromethane or THF, with progress monitored by thin-layer chromatography (TLC). Purification employs column chromatography or recrystallization to isolate the final product .

Q. How is the compound characterized to confirm its molecular structure?

Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify proton environments, carbon frameworks, and boron-fluorine interactions.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state analysis (if single crystals are obtainable) .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile solvents or toxic byproducts.
  • Waste Disposal : Segregate chemical waste and coordinate with certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations model the compound’s frontier molecular orbitals (HOMO/LUMO), predicting absorption/emission spectra and charge-transfer behavior. Gas Electron Diffraction (GED) and ab initio methods validate geometric parameters, such as bond lengths and angles, which correlate with experimental NMR/X-ray data .

Q. What strategies are employed to optimize the yield and purity during synthesis?

  • Reagent Ratios : Stoichiometric excess of indole precursors ensures complete condensation.
  • Temperature Control : Heating at 60°C accelerates cyclization while minimizing side reactions.
  • Purification Techniques : Gradient elution in column chromatography removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances crystalline purity .

Q. How does the compound’s photophysical behavior correlate with its structural features?

Extended conjugation between indole and cyclohexenyl moieties leads to redshifted absorption/emission bands. Substituents like phenyl groups influence molar extinction coefficients and fluorescence quantum yields. Solvatochromic studies in polar solvents (e.g., DMSO) reveal polarity-dependent spectral shifts, critical for applications in optoelectronic materials .

Q. Methodological Notes

  • Synthesis Optimization : highlights the use of triethyloxonium tetrafluoroborate for methyl group transfer, achieving 85% yield under controlled heating .
  • Structural Analysis : emphasizes combining experimental (NMR) and computational (DFT) data to resolve ambiguities in stereochemistry .
  • Safety Protocols : and stress the importance of PPE and waste segregation to mitigate risks associated with tetrafluoroborate salts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Effects on Absorption Maxima (λmax)

  • Target Compound : The conjugated system and phenyl substitution at the cyclohexenyl ring result in a redshifted absorption spectrum (λmax >700 nm), typical of NIR dyes .
  • 1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0): Shorter conjugation length due to a single propenyl bridge leads to λmax = 546 nm in methanol .
  • Cy1BF4 (1-Butyl-2-(2-[3-[2-(1-butyl-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)]-diphenylamino-cyclopentenyl]-vinyl)-3,3-dimethyl-3H-indolium tetrafluoroborate): Diphenylamino substituents enhance electron delocalization, achieving λmax ~750 nm .

Counterion Influence

  • Tetrafluoroborate (BF₄⁻) : Improves solubility in polar solvents compared to iodide (I⁻) or hexafluorophosphate (PF₆⁻) salts. For example, CyPF6 (hexafluorophosphate analog) exhibits lower solubility in DMF .
  • Chloride (Cl⁻) : Compounds like S0507 (with Cl⁻) show reduced thermal stability compared to BF₄⁻ derivatives .

Spectral and Photophysical Properties

NMR and IR Data

  • Target Compound : Expected¹H NMR signals at δ 8.3–9.1 ppm for indolium protons and δ 5.5–5.7 ppm for ethenyl groups, similar to 1a (δ 8.32–9.17 ppm) . IR bands at ~1621 cm⁻¹ (C=C stretching) and ~1100 cm⁻¹ (BF₄⁻) align with Cy1BF4 .
  • 1-Benzyl-3-(4-methoxybenzylidene)-3H-indolium tetrafluoroborate (1b) : Methoxy substitution introduces IR bands at 1281 cm⁻¹ (C-O-C), absent in the target compound .

Stability in Solution

  • The target compound remains stable in DMF for >48 hours, whereas chloride analogs (e.g., S0507) degrade within 24 hours under similar conditions .
  • Protonation studies on indocyanine derivatives show that electron-withdrawing groups (e.g., trifluoromethyl) reduce susceptibility to hydrolysis, a trait shared with the target compound .

Properties

IUPAC Name

1,3,3-trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N2.BF4/c1-37(2)30-19-10-12-21-32(30)39(5)34(37)25-23-28-17-14-18-29(36(28)27-15-8-7-9-16-27)24-26-35-38(3,4)31-20-11-13-22-33(31)40(35)6;2-1(3,4)5/h7-13,15-16,19-26H,14,17-18H2,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBNWXOOSXOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C6=CC=CC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724876
Record name 1,3,3-Trimethyl-2-(2-{6-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246517-73-7
Record name 1,3,3-Trimethyl-2-(2-{6-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl}ethenyl)-3H-indol-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 2
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 3
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 4
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 5
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate
Reactant of Route 6
1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate

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